

A Technical Guide to the Physicochemical Properties of Imibenconazole Crystals

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Compound of Interest		
Compound Name:	Imibenconazole	
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For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Imibenconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in agriculture, including scab, powdery mildew, and rust on fruits, vegetables, and ornamental plants.[1][2] As a systemic fungicide, it possesses both preventative and curative properties, acting by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][3] The efficacy, stability, and bioavailability of **Imibenconazole** are intrinsically linked to its physicochemical properties, particularly those of its crystalline form. Understanding these characteristics is paramount for formulation development, quality control, and regulatory assessment.

This technical guide provides a comprehensive overview of the known physicochemical properties of **Imibenconazole** crystals. It includes tabulated quantitative data, detailed descriptions of standard experimental protocols for characterization, and visualizations of its mechanism of action and analytical workflows.

Chemical and Molecular Identity

Imibenconazole is chemically identified as the S-4-chlorobenzyl thioester of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid.[3] Its fundamental molecular and chemical identifiers are summarized in the table below.



Identifier	Value	Reference(s)
CAS Number	86598-92-7	[2]
Molecular Formula	C17H13Cl3N4S	[2]
Molecular Weight	411.7 g/mol	[3]
IUPAC Name	(4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate	[2]
Chemical Class	Triazole Fungicide	[1]
Synonyms	Manage, HF-6305, HF-8505	[2]

Crystalline and Solid-State Properties

The solid-state properties of an active ingredient like **Imibenconazole** are critical as they influence solubility, dissolution rate, and the stability of formulated products.

Physical Properties

Imibenconazole is a crystalline solid under ambient conditions. The primary physical characteristics are detailed below.

Property	Value	Reference(s)
Appearance	Pale yellow or white crystals	[1]
Melting Point	89.5 - 90 °C	[1]
Boiling Point	567 °C	[1]
Vapor Pressure	$8.5 \times 10^{-5} \text{ Pa (at 25 °C)}$	[1]
Relative Density	1.4779	[1]

Solubility Profile



The solubility of **Imibenconazole** is low in water but significantly higher in various organic solvents, which is a key consideration for developing emulsifiable concentrate or other solvent-based formulations.

Solvent	Solubility (at 20-25 °C)	Reference(s)
Water	1.7 mg/L	[1]
Acetone	1063 g/L	[1]
Benzene	580 g/L	[1]
Xylene	250 g/L	[1]
Methanol	120 g/L	[1]
n-Octanol/Water Partition Coefficient (Log P)	4.94	[1]

Crystal Structure and Polymorphism

While it is known that **Imibenconazole** is produced as a crystalline material, specific public data regarding its crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions are not readily available in the reviewed literature. Such information is definitively determined through single-crystal X-ray diffraction.

Furthermore, no studies detailing the existence of different polymorphic forms of **Imibenconazole** have been identified. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its melting point, solubility, and stability. The potential for polymorphism should be a key area of investigation during drug development and formulation, as different polymorphs can have different biological activities.[4]

Stability Profile

Imibenconazole's stability under various conditions dictates its shelf-life and efficacy.

Chemical Stability: It is reported to be stable under weakly alkaline conditions but is unstable
in strongly acidic or strongly alkaline environments.[1]



- Thermal Stability: Studies have shown the technical grade active ingredient to be highly stable, with an average recovery of 99.9% after being stored at 54±2°C for 14 days.[1]
- Photostability: The compound is considered stable to light.[1]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and quality control.

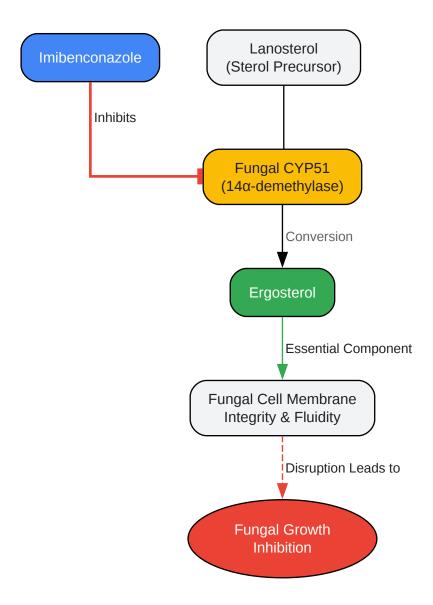
- Mass Spectrometry (MS): Data available in public databases such as PubChem shows predicted collision cross-section values for various adducts, including [M+H]⁺ at an m/z of 410.99993.[5]
- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While essential for unambiguous structure elucidation, detailed public reference spectra (¹H-NMR, ¹³C-NMR, IR) for Imibenconazole are not widely published.[6][7] These techniques would be standard for confirming the identity and purity of the synthesized material.

Mechanism of Action

Imibenconazole's fungicidal activity stems from its role as a demethylation inhibitor (DMI). It specifically targets and inhibits the fungal cytochrome P450 enzyme, sterol 14α -demethylase (CYP51).[2][3] This enzyme is a critical catalyst in the biosynthetic pathway of ergosterol, the primary sterol in fungal cell membranes that is responsible for maintaining structural integrity and fluidity. By blocking this enzyme, **Imibenconazole** depletes ergosterol and causes an accumulation of toxic sterol precursors, leading to the disruption of the cell membrane and ultimately, inhibition of fungal growth.[3]



Mechanism of Action of Imibenconazole



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Fig. 1: Inhibition of Ergosterol Biosynthesis by Imibenconazole.

Standard Experimental Protocols

Detailed experimental protocols are crucial for the reproducible characterization of **Imibenconazole** crystals. The following sections describe standard methodologies for key



analyses.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of the crystalline material and to identify polymorphic transitions.

- Objective: To measure the heat flow associated with thermal transitions as a function of temperature.
- · Methodology:
 - Sample Preparation: Accurately weigh 2-5 mg of Imibenconazole crystals into a standard aluminum DSC pan.
 - Sealing: Hermetically seal the pan to prevent any loss of material during heating. An empty, sealed pan is used as a reference.
 - Instrumentation: Place both the sample and reference pans into the DSC cell.
 - Thermal Program: Heat the sample under a controlled nitrogen atmosphere (e.g., flow rate of 50 mL/min) at a constant rate, typically 10 °C/min, over a temperature range that encompasses the melting point (e.g., 25 °C to 120 °C).
 - Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of the bulk material, while Single-Crystal X-ray Diffraction (SC-XRD) is used to determine the precise atomic arrangement.

- Objective: To obtain information about the crystal structure, phase, and purity.
- Methodology (PXRD):



- Sample Preparation: Gently grind a small amount of the Imibenconazole crystal sample to a fine powder to ensure random orientation of the crystallites.
- Mounting: Pack the powder into a sample holder.
- Data Collection: Place the sample in a powder diffractometer. Irradiate the sample with monochromatic X-rays (commonly Cu Kα radiation) over a specified range of 2θ angles (e.g., 5° to 50°).
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the crystalline phase. It can be used to identify polymorphs and assess batch-to-batch consistency.

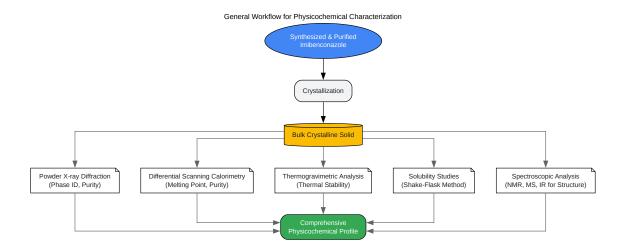
Solubility Measurement (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

- Objective: To determine the saturation concentration of Imibenconazole in a specific solvent at a controlled temperature.
- Methodology:
 - Preparation: Add an excess amount of Imibenconazole crystals to a known volume of the solvent (e.g., water, acetone) in a sealed flask.
 - Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Sampling & Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a non-adsorbing syringe filter (e.g., 0.22 μm PTFE) to remove all solid particles.
 - Analysis: Accurately dilute the filtered solution and determine the concentration of Imibenconazole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



The following diagram illustrates a typical workflow for the physicochemical characterization of a crystalline active ingredient like **Imibenconazole**.



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Fig. 2: A Standard Workflow for Crystal Characterization.

Conclusion

Imibenconazole is a well-characterized triazole fungicide with established physical properties such as melting point and solubility, which are crucial for its formulation and application. Its mechanism of action, the inhibition of ergosterol biosynthesis, is well understood. However,



public domain information regarding its detailed crystal structure and potential polymorphism is limited. Further research in these areas, utilizing standard methodologies like single-crystal X-ray diffraction and comprehensive polymorphism screening, would provide deeper insights for optimizing its formulation, ensuring manufacturing consistency, and enhancing its performance as a vital crop protection agent.

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References

- 1. Imibenconazole (Ref: HF 6305) [sitem.herts.ac.uk]
- 2. Imibenconazole | C17H13Cl3N4S | CID 93483 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imibenconazole | 86598-92-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite Imibenconazole (C17H13Cl3N4S) [pubchemlite.lcsb.uni.lu]
- 6. Spectral characterization of fluconazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Elucidation of Antibiotics by Nmr Spectroscopy PubMed [pubmed.ncbi.nlm.nih.gov]
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